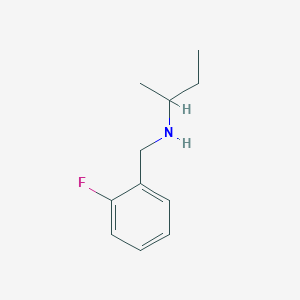

N-(2-fluorobenzyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 | |

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893590-49-3 | |

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-fluorobenzyl)butan-2-amine CAS number lookup

An In-Depth Technical Guide to N-(2-fluorobenzyl)butan-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-fluorobenzyl)butan-2-amine, a substituted N-benzylamine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, this guide offers a complete workflow for its synthesis, purification, and characterization. We will delve into the mechanistic underpinnings of the chosen synthetic route, reductive amination, and provide detailed, field-proven protocols. Furthermore, this document outlines state-of-the-art analytical techniques for structural verification and purity assessment, crucial for ensuring the integrity of downstream applications. The guide is designed to empower researchers to confidently synthesize and utilize this and similar compounds in their discovery pipelines.

Table of Contents

-

Introduction: The Significance of N-Benzylamines in Modern Drug Discovery

-

Physicochemical Properties of N-(2-fluorobenzyl)butan-2-amine

-

Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination

-

3.1. Mechanistic Rationale for Reductive Amination

-

3.2. Detailed Experimental Protocol

-

-

Purification of N-(2-fluorobenzyl)butan-2-amine

-

4.1. Protocol for Flash Column Chromatography

-

-

Analytical Characterization

-

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-

Potential Applications and Future Directions

-

References

Introduction: The Significance of N-Benzylamines in Modern Drug Discovery

The N-benzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[1] Notably, α-methylated N-benzylamines have been identified as monoamine oxidase inhibitors (MAOIs), a class of drugs effective in treating depression and neurodegenerative diseases.[2] The versatility of the N-benzylamine core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability makes them invaluable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3]

N-(2-fluorobenzyl)butan-2-amine incorporates several key features that make it a compelling target for synthesis and investigation. The fluorine substitution on the benzyl ring can significantly modulate the compound's metabolic stability and binding affinity to biological targets. The butan-2-amine moiety introduces a chiral center, offering the potential for stereospecific interactions with enzymes and receptors. This guide provides a comprehensive roadmap for the synthesis and characterization of this promising molecule, enabling its exploration in various research and development contexts.

Physicochemical Properties of N-(2-fluorobenzyl)butan-2-amine

| Property | Predicted Value | Notes and Considerations |

| Molecular Formula | C₁₁H₁₆FN | |

| Molecular Weight | 181.25 g/mol | |

| Appearance | Colorless to pale yellow oil | Based on similar N-benzylamines. |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on similar structures.[4] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The amine group provides some water solubility, but the aromatic and alkyl components dominate. |

| pKa (of the conjugate acid) | ~9.5 - 10.5 | Typical for secondary amines. |

Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination

Mechanistic Rationale for Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone of modern amine synthesis.[5][6] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction to the target amine. This approach offers significant advantages over direct alkylation of amines, which often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[5]

The reaction proceeds in two key steps:

-

Imine/Iminium Ion Formation: 2-Fluorobenzaldehyde reacts with butan-2-amine in a condensation reaction to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a protonated imine (iminium ion).

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.

A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should be capable of reducing the iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[6]

Caption: Workflow for the synthesis of N-(2-fluorobenzyl)butan-2-amine.

Detailed Experimental Protocol

Materials:

-

2-Fluorobenzaldehyde (98% purity)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (97% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (approximately 10 mL per mmol of aldehyde).

-

Add butan-2-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The initial formation of the imine may be observed.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary to ensure clear phase separation.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification of N-(2-fluorobenzyl)butan-2-amine

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method for purifying the target amine.

Protocol for Flash Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Hexanes (or heptanes)

-

Ethyl acetate

-

Triethylamine (Et₃N) - to be added to the eluent to prevent protonation of the amine on the silica gel.

-

Glass column

-

Fraction collector or test tubes

Procedure:

-

Prepare the column by packing silica gel in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).

-

Prepare the eluent. A common starting point for N-benzylamines is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). It is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent the amine from streaking on the column.

-

Dissolve the crude product in a minimal amount of the initial eluent or DCM.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-fluorobenzyl)butan-2-amine.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized N-(2-fluorobenzyl)butan-2-amine.

Caption: Analytical workflow for compound verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.

-

Expected Outcome: A single major peak in the gas chromatogram, corresponding to the retention time of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.25, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as the loss of an ethyl group or the formation of a tropylium-like ion from the benzyl moiety, would further support the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For N-(2-fluorobenzyl)butan-2-amine, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methine proton of the butan-2-amine moiety (CH), the methylene protons of the ethyl group (CH₂), and the two methyl groups (CH₃). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the aromatic ring, the benzylic carbon, and the carbons of the butan-2-amine group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The coupling of this fluorine to adjacent protons will be observable in the ¹H NMR spectrum.

Potential Applications and Future Directions

N-(2-fluorobenzyl)butan-2-amine, as a novel chemical entity, holds potential in several areas of research and development:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its structural similarity to known MAO inhibitors suggests it could be a starting point for developing new central nervous system (CNS) active compounds.[2][9]

-

Agrochemicals: N-benzylamines are also utilized in the development of herbicides, insecticides, and fungicides.

-

Materials Science: Derivatives of benzylamine can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.[1]

Future research should focus on the biological evaluation of N-(2-fluorobenzyl)butan-2-amine and its derivatives. Enantioselective synthesis or chiral separation of the two enantiomers would be a critical next step to investigate any stereospecific biological activity.

References

- Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

- N-BENZYLAMINE.

- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. AVESİS.

- Comprehensive Analysis of Benzylamine: Properties, Applic

- Benzylamine. Wikipedia.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive amination in case of secondary amines. Chemistry Stack Exchange.

- n-Butylamine. Wikipedia.

- BUTAN-2-AMINE | CAS 13250-12-9.

- N-(pyridin-3-ylmethyl)butan-2-amine Properties. CompTox Chemicals Dashboard.

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. n-Butylamine - Wikipedia [en.wikipedia.org]

- 8. BUTAN-2-AMINE | CAS 13250-12-9 [matrix-fine-chemicals.com]

- 9. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

reductive amination of 2-fluorobenzaldehyde with butan-2-amine

Technical Guide: Reductive Amination of 2-Fluorobenzaldehyde with Butan-2-amine

Executive Summary This guide details the synthesis of N-(sec-butyl)-2-fluorobenzylamine via direct reductive amination. The protocol leverages Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) as the chemoselective reducing agent.[1] This method is preferred over traditional catalytic hydrogenation or NaCNBH₃ due to its mild conditions, elimination of toxic cyanide byproducts, and high functional group tolerance.

The transformation exploits the enhanced electrophilicity of 2-fluorobenzaldehyde (induced by the ortho-fluorine atom) to facilitate rapid imine formation with butan-2-amine, followed by in situ reduction.

Strategic Analysis & Reagent Selection

Substrate Evaluation

-

Electrophile (2-Fluorobenzaldehyde): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), increasing the partial positive charge on the carbonyl carbon. This accelerates the nucleophilic attack by the amine compared to unsubstituted benzaldehyde.

-

Nucleophile (Butan-2-amine): As a secondary alkyl amine, the steric bulk of the sec-butyl group is moderate. While less reactive than n-butylamine, it remains sufficiently nucleophilic to form the iminium intermediate without requiring elevated temperatures.

-

Stereochemistry Note: If enantiopure (R)- or (S)-butan-2-amine is used, the stereocenter is generally preserved under these mild conditions, as the reaction does not proceed via an enamine intermediate that would scramble the chiral center.

-

Reducing Agent: Why STAB?

Sodium Triacetoxyborohydride (STAB) is the reagent of choice (Abdel-Magid protocol) for three mechanistic reasons:

-

Steric Bulk: The acetoxy groups make the hydride less accessible, preventing the direct reduction of the aldehyde (which produces the impurity 2-fluorobenzyl alcohol).

-

Electronic Tuning: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less hydridic than NaBH₄. It selectively reduces the protonated iminium ion (formed in situ) rather than the neutral carbonyl.

-

Safety: unlike NaCNBH₃, it does not generate HCN or cyanide waste.

Mechanistic Pathway

The reaction proceeds via a "Direct Reductive Amination" mechanism.[2] The amine and aldehyde condense to form a hemiaminal, which dehydrates to an imine (or iminium ion under acidic conditions). STAB then delivers a hydride to the C=N bond.

Figure 1: Mechanistic cascade of the direct reductive amination using STAB.

Experimental Protocol

Scale: 10 mmol (based on limiting reagent 2-fluorobenzaldehyde). Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][4][5] DCE is preferred for reaction rate, but THF is a greener alternative.

Materials Table

| Component | Equiv. | MW ( g/mol ) | Amount | Role |

| 2-Fluorobenzaldehyde | 1.0 | 124.11 | 1.24 g (1.05 mL) | Electrophile |

| Butan-2-amine | 1.1 | 73.14 | 0.80 g (1.10 mL) | Nucleophile |

| STAB (NaBH(OAc)₃) | 1.4 | 211.94 | 2.97 g | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | 60.05 | 0.60 g (0.57 mL) | Catalyst (Optional*) |

| DCE (Solvent) | N/A | N/A | 30-40 mL | Solvent |

*Note: AcOH is added to buffer the system and accelerate imine formation, though 2-fluorobenzaldehyde is often reactive enough without it.

Step-by-Step Procedure

-

Solvation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.24 g, 10 mmol) in DCE (30 mL).

-

Amine Addition: Add butan-2-amine (0.80 g, 11 mmol) to the stirring solution.

-

Observation: The solution may warm slightly or change color (clear to pale yellow) as the imine forms.

-

-

Acid Catalysis (Recommended): Add Acetic Acid (0.60 g, 10 mmol). Stir for 15–30 minutes at room temperature (20–25 °C) to allow the imine/iminium equilibrium to establish.

-

Reduction: Cool the mixture slightly (optional, 0–5 °C) if working on a larger scale (>10g) to manage exotherm. Add STAB (2.97 g, 14 mmol) portion-wise over 5–10 minutes.

-

Critical Safety: Do not seal the flask tightly immediately; mild gas evolution (H₂) may occur.

-

-

Reaction: Remove cooling bath and stir at room temperature under Nitrogen or Argon atmosphere.

-

Duration: Typically 2–4 hours.

-

-

Monitoring: Check reaction progress via TLC (Silica, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak.

Workup & Purification Workflow

Figure 2: Purification workflow ensuring removal of boron salts and excess amine.

Detailed Workup:

-

Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining STAB and neutralize acetic acid.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Drying: Combine organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

-

Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica; Hexanes:EtOAc 80:20) or Acid-Base extraction (dissolve in ether, extract into 1M HCl, basify aqueous layer, extract back into ether).

Analytical Validation (Self-Validating System)

To confirm the identity of N-(sec-butyl)-2-fluorobenzylamine, verify the following spectral features:

-

¹H NMR (CDCl₃, 400 MHz):

-

Benzylic Protons: Look for a singlet (or doublet due to H-F coupling, though usually singlet) around δ 3.8–3.9 ppm (2H). This confirms the C-N bond formation and reduction of the C=O/C=N.

-

Methine Proton (sec-butyl): A multiplet around δ 2.6–2.7 ppm (1H).

-

Aromatic Region: Multiplets at δ 7.0–7.5 ppm (4H). The 2-fluoro substitution pattern will show distinct splitting compared to unsubstituted benzylamine.

-

Aldehyde Absence: Ensure no peak is visible at δ 10.0+ ppm .

-

-

¹⁹F NMR:

-

Single peak around δ -118 ppm (typical for 2-fluoroaryl).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Aldehyde Remains | Incomplete imine formation.[6] | Increase reaction time before adding STAB. Add 1.0 eq Acetic Acid or MgSO₄ (dehydrating agent) during imine formation step. |

| Alcohol Byproduct (2-Fluorobenzyl alcohol) | Direct reduction of aldehyde. | Ensure STAB is used, not NaBH₄. Do not mix STAB and aldehyde for long periods without amine present. |

| Dialkylation (Tertiary Amine) | Amine is too reactive or stoichiometry off. | Ensure Amine is in slight excess (1.1–1.2 eq). The steric bulk of butan-2-amine usually prevents dialkylation, but strictly controlling stoichiometry helps. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][8][7][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][4][5][7][9][10][11] Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][8][9][11] Organic Reactions, 59, 1-714. [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: Structural Characterization and Validation of N-(2-fluorobenzyl)butan-2-amine

Executive Summary

This guide details the structural elucidation of N-(2-fluorobenzyl)butan-2-amine, a secondary amine intermediate often utilized in the synthesis of fluorinated pharmaceutical building blocks. Correct characterization requires addressing two specific analytical challenges: the scalar coupling introduced by the ortho-fluorine atom and the diastereotopicity induced by the chiral center at the sec-butyl position.

This document provides a self-validating analytical workflow, moving from low-resolution screening to high-fidelity nuclear magnetic resonance (NMR) and mass spectrometric (MS) validation.

Synthetic Context & Impurity Profile

To understand the spectrum, one must understand the genesis of the sample. The most robust synthesis involves the reductive amination of 2-fluorobenzaldehyde with butan-2-amine (sec-butylamine) using sodium triacetoxyborohydride (STAB).

Reaction Pathway:

Critical Impurities to Monitor:

-

Residual Aldehyde: Distinct CHO proton at ~10 ppm (

H NMR). -

Imine Intermediate: Incomplete reduction, often visible ~8.5 ppm.

-

Bis-alkylation: Formation of tertiary amines if stoichiometry is uncontrolled.[1]

Structural Elucidation Strategy

Analytical Workflow

The following diagram outlines the logical flow for validating the structure, prioritizing non-destructive methods first.

Caption: Step-wise analytical workflow ensuring sample purity before advanced structural confirmation.

Mass Spectrometry (MS) Interpretation

Theoretical MW: 181.25 Da

Observed Ion:

Fragmentation Logic:

Secondary benzylamines undergo predictable fragmentation.[1] The two dominant pathways are

-

-Cleavage (Dominant): The bond adjacent to the nitrogen on the alkyl side breaks.[1]

-

Loss of Ethyl group (

): -

Loss of Methyl group (

):

-

-

Benzylic Cleavage: Generates the 2-fluorobenzyl cation (tropylium rearrangement).[1]

- (Fluorotropylium ion).

Caption: Primary fragmentation pathways for N-(2-fluorobenzyl)butan-2-amine in ESI-MS.

Nuclear Magnetic Resonance (NMR) Analysis

This is the most critical section. A standard automated analysis will fail to correctly assign the benzylic protons.

NMR (Proton)

-

The Chiral Influence: The carbon at the 2-position of the butyl chain is chiral (

). This chirality makes the adjacent benzylic methylene protons (-

Expectation: They will not appear as a singlet.[1] They will appear as an AB quartet (two doublets with a large geminal coupling,

Hz), potentially further split by the NH proton or long-range Fluorine coupling.

-

-

Aromatic Region: 4 protons.[1] The proton ortho to the Fluorine will show distinct multiplet patterns due to H-F coupling.

| Position | Shift ( | Multiplicity | Integration | Notes |

| Ar-H (x4) | 7.0 - 7.5 | Multiplets | 4H | Complex splitting due to F. |

| Ar-CH2-N | 3.8 - 3.9 | AB q (or dd) | 2H | Diastereotopic (Critical Feature). |

| N-CH- | 2.6 - 2.7 | Multiplet | 1H | Methine of sec-butyl.[2][3] |

| -CH2- (Ethyl) | 1.4 - 1.5 | Multiplet | 2H | |

| -CH3 (Ethyl) | 0.9 | Triplet | 3H | |

| -CH3 (Methyl) | 1.1 | Doublet | 3H |

NMR (Carbon)

The presence of Fluorine causes splitting of the carbon signals (C-F coupling).[4][5] This is diagnostic.

-

C-2' (Ipso to F): Doublet,

Hz (Shift ~160 ppm). -

C-1' (Ipso to CH2): Doublet,

Hz. -

C-3' (Ortho to F): Doublet,

Hz. -

Benzylic Carbon: Likely a doublet (

Hz) or singlet if coupling is weak.[1]

NMR (Fluorine)

-

Shift:

ppm (relative to CFCl3). -

Pattern: Multiplet (coupling to adjacent aromatic protons).[1]

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure concentration is sufficient for

-

Mass: Weigh 15-20 mg of the amine (free base or HCl salt).

-

Solvent: Dissolve in 0.6 mL

(Deuterochloroform).-

Note: If using the HCl salt, add 1 drop of

or use

-

-

Reference: Ensure TMS (0.00 ppm) is present.

GC-MS Method (Purity Check)

System: Agilent 7890/5977 (or equivalent).

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

-

Inlet: 250°C, Split 20:1.

-

Oven: 60°C (1 min)

20°C/min -

Detection: EI mode (70 eV). Look for

152 (Base) and 181 (Molecular).

Chiral HPLC (Enantiomeric Excess)

Since the starting material (2-aminobutane) is available as a racemate or pure enantiomer, you must validate the optical purity if a specific isomer was targeted.

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% Diethylamine.

-

Detection: UV @ 254 nm.

-

Rationale: The 2-fluorobenzyl group adds UV chromophores, making UV detection sensitive for this aliphatic amine.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-F coupling constants).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzylamine derivatives fragmentation. [Link][1]

-

Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic proton analysis).

-

SDBS. Spectral Database for Organic Compounds.[1] AIST. (General reference for 2-fluorobenzyl shifts). [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[6] (Authoritative source for J-coupling values). [Link]

Sources

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. rsc.org [rsc.org]

- 3. n-C4H9NH2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

The Fluorobenzylamine Pharmacophore: Structural Dynamics and Therapeutic Versatility

Executive Summary

The incorporation of fluorine into benzylamine scaffolds represents a pivotal strategy in modern medicinal chemistry.[1] Beyond a simple bioisostere, the fluorobenzylamine moiety acts as a critical modulator of physicochemical properties—specifically basicity (

Chemical Rationale: The "Fluorine Effect" on Amines

The strategic placement of a fluorine atom on the benzylamine ring induces profound electronic and steric changes that drive biological efficacy.

| Property | Effect of Fluorine Substitution | Biological Consequence |

| Basicity ( | Electron-withdrawing inductive effect (-I) lowers the amine | Increases the fraction of non-ionized drug at physiological pH, enhancing Blood-Brain Barrier (BBB) penetration. |

| Lipophilicity | Increases | Improves membrane permeability and hydrophobic pocket occupancy in enzymes (e.g., MAO-B active site). |

| Metabolic Stability | Blocks labile C-H sites prone to oxidative metabolism (e.g., cytochrome P450 hydroxylation). | Extends half-life ( |

| Conformation | Ortho-substitution creates steric bulk and electrostatic repulsion. | Locks the molecule in a bioactive conformation, reducing entropic penalty upon binding. |

Neurotherapeutics: Selective MAO-B Inhibition

Fluorobenzylamines (particularly 2- and 4-fluorobenzylamine derivatives) act as privileged scaffolds for designing reversible, selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in Parkinson’s Disease (PD).[2]

Mechanistic Insight

MAO-B catalyzes the oxidative deamination of dopamine.[] Inhibitors containing the fluorobenzylamine motif function via a dual-anchor mechanism :

-

Amine Function: Forms a salt bridge with specific aspartate residues in the catalytic cavity.

-

Fluorinated Ring: Engages in

stacking interactions with Tyr326 and Ile199. The fluorine atom enhances the acidity of the aromatic ring hydrogens, strengthening

Experimental Protocol: MAO-B Enzymatic Inhibition Assay

This protocol is designed to be self-validating through the use of internal kinetic controls.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: Kynuramine (non-fluorescent)

4-hydroxyquinoline (fluorescent). -

Positive Control: Selegiline (1

M). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-incubation: Dilute test compounds (fluorobenzylamine derivatives) in DMSO. Incubate 10

L of compound with 90-

Validation Step: Ensure DMSO concentration

to prevent enzyme denaturation.

-

-

Reaction Initiation: Add 50

L of Kynuramine ( -

Kinetic Monitoring: Measure fluorescence continuously for 20 minutes (Ex: 310 nm, Em: 400 nm).

-

Data Analysis: Calculate the slope (V) of the linear portion of the curve.

- .

-

IC50 Determination: Plot log[inhibitor] vs. % inhibition using non-linear regression.

Causal Note: Kynuramine is chosen over benzylamine as a substrate because its fluorescent product allows for real-time kinetic monitoring, eliminating the need for endpoint assays that can mask time-dependent inhibition.

Oncology: Kinase Inhibition (EGFR/PI3K)

Recent SAR studies indicate that N-substituted fluorobenzylamines (e.g., incorporated into quinazoline or benzothiazole cores) exhibit potent anticancer activity by targeting the ATP-binding pocket of tyrosine kinases.

Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by fluorobenzylamine-derived kinase inhibitors, specifically blocking the EGFR-driven survival signals.

Figure 1: Mechanism of Action for Fluorobenzylamine-based Kinase Inhibitors. The molecule acts as a competitive inhibitor at the ATP-binding site of EGFR, halting the downstream PI3K/AKT cascade that drives tumor proliferation.

Structural Insight

The fluorine atom at the meta or para position of the benzylamine tail often occupies a specific hydrophobic pocket (Gatekeeper region) within the kinase domain, improving selectivity against wild-type vs. mutant kinases (e.g., T790M mutation in EGFR).

Antimicrobial Activity: FtsZ and Ddl Inhibition

Fluorobenzylamines have emerged as effective pharmacophores against multi-drug resistant (MDR) bacteria, targeting cell division (FtsZ) and cell wall synthesis (D-alanine:D-alanine ligase, Ddl).

Target: FtsZ (Filamenting temperature-sensitive mutant Z)

FtsZ is a tubulin-homolog essential for bacterial cell division (Z-ring formation). 2,6-difluorobenzamide derivatives have shown MIC values

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Standardized per CLSI guidelines to ensure reproducibility.

Workflow:

-

Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

McFarland standard ( -

Compound Dilution: Prepare a 2-fold serial dilution of the fluorobenzylamine derivative in 96-well plates (Range: 64

g/mL to 0.125 -

Incubation: Add bacterial suspension to wells. Final volume: 100

L. Incubate at 35°C for 16–20 hours. -

Readout:

-

Visual: Look for turbidity (growth) vs. clarity (inhibition).

-

Resazurin Assay (Validation): Add 10

L of 0.01% Resazurin (blue). Viable cells reduce it to Resorufin (pink). -

Endpoint: The MIC is the lowest concentration preventing the Blue

Pink color change.

-

Synthesis & Optimization Logic (SAR)

The synthesis of these derivatives typically follows a reductive amination pathway or nucleophilic substitution, optimized for yield and purity.

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing fluorobenzylamine derivatives based on substitution patterns.

References

-

Rowbottom, M. W., et al. (2007). "Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters. Link

-

Kelley, J. L., et al. (1986). "9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride. Synthesis and anticonvulsant activity."[5] Journal of Medicinal Chemistry. Link

-

Ma, S., et al. (2017).[4] "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters. Link

-

Mathew, B., et al. (2013). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." RSC Advances. Link

-

Piscopo, E., et al. (1982).[6] "Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity." Bollettino della Società Italiana di Biologia Sperimentale. Link

-

BenchChem. (n.d.). "The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-fluorobenzyl)butan-2-amine molecular weight

Physicochemical Profiling & Synthetic Utility of N-(2-Fluorobenzyl)butan-2-amine

Executive Summary

N-(2-fluorobenzyl)butan-2-amine is a secondary amine intermediate of significant interest in medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it combines a lipophilic, metabolically robust 2-fluorobenzyl moiety with a chiral sec-butylamine chain. This guide provides a definitive technical profile of the molecule, detailing its molecular weight, physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The precise molecular weight and physicochemical constants are critical for stoichiometry in parallel synthesis and for predicting blood-brain barrier (BBB) permeability.

Quantitative Data Profile

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₁₆FN | — |

| Molecular Weight (MW) | 181.25 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 181.1267 Da | Required for High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | Not Assigned | Specific isomer often custom-synthesized; see 4-fluoro analog (1049678-16-1). |

| Predicted LogP | 2.8 – 3.1 | The ortho-fluorine increases lipophilicity relative to the parent benzylamine. |

| pKa (Conjugate Acid) | ~9.5 | Slightly lower than typical secondary amines due to the electron-withdrawing ortho-fluorine. |

| H-Bond Donors | 1 | The secondary amine (NH). |

| H-Bond Acceptors | 2 | The nitrogen lone pair and the fluorine atom.[1] |

The "Ortho-Fluorine" Effect

The presence of fluorine at the ortho position (C2) is not merely a steric placeholder. It exerts a specific electronic influence:

-

Metabolic Stability: Blockade of the chemically labile ortho position retards oxidative metabolism (P450-mediated hydroxylation).

-

Conformational Lock: The fluorine atom can engage in intramolecular electrostatic interactions with the benzylic protons or the amine nitrogen, potentially "pre-organizing" the molecule for receptor binding [1].

Part 2: Synthetic Methodology

The synthesis of N-(2-fluorobenzyl)butan-2-amine is most efficiently achieved via Reductive Amination . Direct alkylation is discouraged due to the high risk of over-alkylation (formation of tertiary amines or quaternary salts).

Reaction Pathway (Graphviz Diagram)

Figure 1: Reductive amination pathway avoiding over-alkylation.

Validated Protocol: Sodium Triacetoxyborohydride (STAB) Method

Rationale: STAB is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes directly) because it selectively reduces the imine in situ [2].

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, optional)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Imine Formation: In a dry flask under nitrogen, dissolve 2-fluorobenzaldehyde in DCE. Add butan-2-amine.[2][4][3][5][6][7][8]

-

Expert Tip: The electron-withdrawing fluorine activates the aldehyde, often making the reaction exothermic. Add amine slowly.

-

-

Reduction: Add STAB in portions over 15 minutes. Stir at room temperature for 4–12 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the aldehyde spot.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (basic workup is critical to ensure the amine is in the free-base form for extraction). Extract with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel; Gradient: Hexanes → EtOAc).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Analytical Logic Flow

Figure 2: Step-wise analytical validation workflow.

Predicted ¹H NMR Assignment (CDCl₃, 400 MHz)

-

δ 7.10 – 7.40 (m, 2H): Aromatic protons (C4, C6).

-

δ 6.95 – 7.10 (m, 2H): Aromatic protons (C3, C5). Note: The C3 proton ortho to Fluorine often shows complex splitting.

-

δ 3.85 (s, 2H): Benzylic CH₂. Key diagnostic signal.

-

δ 2.55 – 2.65 (m, 1H): Methine CH of the sec-butyl group.

-

δ 1.40 – 1.55 (m, 2H): Methylene CH₂ of the ethyl group.

-

δ 1.05 (d, 3H): Methyl group (doublet) attached to the chiral center.

-

δ 0.90 (t, 3H): Terminal methyl group (triplet).

-

δ 1.2-1.5 (br s, 1H): NH proton (exchangeable).

Mass Spectrometry

-

Method: ESI+ (Electrospray Ionization).

-

Target Ion: [M+H]⁺ = 182.13 m/z .

-

Fragmentation: Expect a major fragment at m/z 109 (2-fluorobenzyl cation) due to cleavage at the benzylic position.

Part 4: Applications in Drug Discovery

This molecule serves as a versatile "model intermediate" for two primary classes of therapeutic agents:

-

Trace Amine-Associated Receptor (TAAR) Ligands: Secondary amines with benzylic substitution patterns are privileged scaffolds for TAAR1 agonists, investigated for antipsychotic and anti-addiction properties. The 2-fluoro substitution is often used to modulate receptor residence time [3].

-

Histone Deacetylase (HDAC) Inhibitors: N-benzyl secondary amines are frequently incorporated into the "cap" region of HDAC inhibitors. The fluorine atom improves lipophilicity, aiding in cell membrane penetration, while the secondary amine serves as a linker to the zinc-binding group [4].

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link

-

Gao, C., et al. (2020). Design, synthesis and biological evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. Link

Sources

- 1. longdom.org [longdom.org]

- 2. N-(4-chlorobenzyl)butan-2-amine | C11H16ClN | CID 4717029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 5. BUTAN-2-AMINE | CAS 13250-12-9 [matrix-fine-chemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - N-benzyl-4-phenylbutan-2-amine (C17H21N) [pubchemlite.lcsb.uni.lu]

- 8. 1049773-97-8 | N-(2-Chlorobenzyl)butan-2-amine hydrochloride - AiFChem [aifchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Preliminary Toxicological Profile of Fluorinated Benzylamines: A Structural & Metabolic Perspective

Executive Summary: The Fluorine Bioisostere Paradox

Fluorinated benzylamines represent a critical structural motif in modern medicinal chemistry, serving as pharmacophores in monoamine oxidase (MAO) inhibitors, calcium channel blockers, and various CNS-active agents. The incorporation of fluorine—a "magic methyl" bioisostere—typically aims to block metabolic soft spots (specifically CYP450-mediated hydroxylation) and modulate basicity (pKa).

However, this structural optimization introduces a unique toxicological profile.[1] While often metabolically more stable than their non-fluorinated parents, these compounds present distinct risks regarding cardiotoxicity (hERG inhibition) , mechanism-based enzyme inactivation , and lysosomotropism .[1] This guide dissects the preliminary toxicological profile of fluorinated benzylamines, synthesizing physicochemical causality with rigorous safety assessment protocols.

Physicochemical Profiling & In Silico Alerts

The toxicity of fluorinated benzylamines is governed largely by the "Fluorine Effect" on the amine's basicity and lipophilicity.

The pKa Shift and Lysosomotropism

The high electronegativity of fluorine reduces the electron density on the benzylic nitrogen, lowering the pKa of the conjugate acid compared to unsubstituted benzylamine (pKa ~9.3).

-

4-Fluorobenzylamine: pKa ~8.9[1]

-

2-Fluorobenzylamine: pKa ~8.8 (Inductive effect is stronger due to proximity)[1]

Toxicological Implication: While reduced basicity can improve oral bioavailability, these amines remain largely protonated at physiological pH (7.4).[1] This physiochemical state drives lysosomal trapping (lysosomotropism), where the drug enters the lysosome (pH ~4.5-5.0), becomes protonated, and cannot diffuse out. This leads to phospholipidosis, a common early-stage toxicity finding in histological screens.[1]

Lipophilicity (LogP) Modulation

Fluorination increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—desirable for CNS targets but a liability for off-target toxicity.[1]

| Compound | LogP (Approx) | pKa | Predicted Toxicity Risk |

| Benzylamine | 1.1 | 9.3 | Baseline |

| 4-Fluorobenzylamine | 1.4 | 8.9 | Moderate hERG risk; Metabolic stability |

| 2-Fluorobenzylamine | 1.3 | 8.8 | Steric hindrance; Ortho-effect toxicity |

| 3,4-Difluorobenzylamine | 1.6 | 8.5 | High lipophilicity; Increased off-target binding |

Metabolic Fate & Bioactivation Mechanisms[1]

The core of the toxicological profile lies in how the body attempts to clear these stable molecules. The presence of fluorine blocks traditional clearance pathways, potentially shunting metabolism toward reactive intermediates.

Oxidative Deamination (MAO/SSAO Pathways)

Benzylamines are classic substrates for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO).[1]

-

Mechanism: Oxidation of the

-carbon to form an imine, which hydrolyzes to the corresponding fluorinated benzaldehyde , ammonia, and hydrogen peroxide ( -

Toxicity Trigger:

CYP450-Mediated Bioactivation

While fluorine blocks para-hydroxylation (in 4-fluorobenzylamine), it does not prevent oxidation at other sites.[1]

-

Defluorination: Rare in simple benzylamines unless the fluorine is activated by an adjacent electron-withdrawing group.[1]

-

Quinone Methide Formation: If a fluorinated benzylamine undergoes hydroxylation at a position para or ortho to the methylene group, subsequent metabolism can generate reactive quinone methides, which are potent alkylators of DNA and proteins (glutathione depletion).

Visualization: Metabolic Fate & Toxicity Pathways[2]

Caption: Divergent metabolic pathways for fluorinated benzylamines leading to potential reactive toxic intermediates.[1]

Organ-Specific Toxicity Profiles

Cardiotoxicity (hERG Inhibition)

The "Pharmacophore of hERG Blockers" typically consists of a basic amine linked to aromatic rings. Fluorinated benzylamines fit this profile.

-

Risk Factor: High.[1] The fluorine atom increases lipophilicity (enhancing binding to the hERG channel pore) while retaining enough basicity to interact with Tyr652 and Phe656 residues in the channel.

-

Mitigation: 2-substitution (ortho) often reduces hERG potency compared to 4-substitution due to steric clashes within the channel pore.[1]

Genotoxicity[1][3]

-

Ames Test: Generally negative for simple fluorinated benzylamines.[1]

-

Micronucleus Test: Potential risk if the metabolic pathway generates significant quantities of fluorobenzaldehyde, which can interfere with spindle formation or cause DNA cross-linking.

Experimental Protocols

To validate the safety profile, the following self-validating workflows are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (

-

Preparation:

-

Incubation:

-

Pre-incubate HLM and compound for 5 min at 37°C.

-

Initiate with NADPH.[1]

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Termination:

-

Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) in 3:1 ratio.[1]

-

Centrifuge at 4000g for 20 min.

-

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Self-Validation:

Protocol B: hERG Fluorescence Polarization Assay (High-Throughput)

Objective: Early assessment of cardiotoxicity risk without patch-clamp complexity.[1]

-

Reagents: Membrane preparations expressing hERG, Red-shifted fluorescent tracer (Predictor™ hERG).[1]

-

Workflow:

-

Add 10 µL of test compound (serial dilution 0.1 nM – 30 µM) to 384-well plate.

-

Add 5 µL hERG membrane + 5 µL Tracer.[1]

-

Incubate 2-4 hours at 25°C.

-

-

Readout: Measure Fluorescence Polarization (FP). Displacement of tracer decreases FP.[1]

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

. -

Self-Validation:

-

Control: E-4031 (Known hERG blocker, expected

nM).[1]

-

Strategic Screening Workflow

The following decision tree illustrates the autonomous logic required for evaluating a new fluorinated benzylamine candidate.

Caption: Hierarchical screening strategy prioritizing physicochemical risks before biological testing.

References

-

PubChem. 4-Fluorobenzylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Park, B. K., & Kitteringham, N. R. (1994).[1][2] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews. Available at: [Link]

-

Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]

-

Zhou, Y., et al. (2019).[1] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Chemical Safety Profile: N-(2-fluorobenzyl)butan-2-amine

Executive Summary & Chemical Identity[1][2][3]

N-(2-fluorobenzyl)butan-2-amine is a secondary amine intermediate frequently employed in structure-activity relationship (SAR) studies for CNS-active ligands and heterocyclic synthesis. As a research chemical with limited specific toxicological data in public registries, its safety profile must be rigorously inferred through Read-Across Methodology , analyzing its structural moieties: the corrosive sec-butylamine and the lipophilic 2-fluorobenzyl group.

This guide synthesizes available data from structural analogs (e.g., N-(4-fluorobenzyl)butan-2-amine) to establish a conservative, high-safety protocol for handling.

Chemical Identification Matrix

| Parameter | Data / Descriptor |

| Chemical Name | N-(2-fluorobenzyl)butan-2-amine |

| IUPAC Name | N-[(2-fluorophenyl)methyl]butan-2-amine |

| Molecular Formula | C₁₁H₁₆FN |

| Molecular Weight | 181.25 g/mol |

| CAS Number (Generic/Analog) | Note: Specific CAS often unlisted.[1] See 1049773-05-8 (butan-1-amine isomer) for reference. |

| Physical State | Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt) |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); Limited water solubility (Free Base) |

| Acidity (pKa) | ~10.0–10.5 (Estimated for sec-amine) |

Hazard Identification (GHS Framework)

Signal Word: DANGER

Based on the functional group analysis of secondary benzylic amines, this compound is classified as Corrosive and Acutely Toxic .

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

-

Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled - vapor hazard).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hazard Statements

-

H335: May cause respiratory irritation.

Precautionary Statements (Critical)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][3] Rinse skin with water [or shower].[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3][5] Continue rinsing.[2][3][5]

Synthesis & Reactivity Logic

Understanding the synthesis pathway is crucial for identifying impurity hazards (e.g., residual reducing agents or aldehydes). The standard synthesis involves the reductive amination of 2-fluorobenzaldehyde with sec-butylamine.

Synthesis Workflow & Hazard Origins

Figure 1: Reductive amination pathway highlighting the convergence of corrosive amine and reactive aldehyde hazards.

Handling, Storage, & Stability[4][7][8]

Storage Protocols

-

Atmosphere: Hygroscopic and sensitive to CO₂ (carbamate formation). Store under Argon or Nitrogen .

-

Temperature: 2–8°C recommended to prevent oxidation/discoloration.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.

Experimental Handling

-

Ventilation: All operations involving the free base must be performed in a fume hood .

-

Glove Selection:

-

Splash Contact: Nitrile rubber (0.11 mm) – Change immediately upon contamination.

-

Immersion: Laminate PE/EVAL (Silver Shield) or Butyl rubber.

-

-

Glassware: Avoid ground glass joints without grease or Teflon sleeves, as amines can seize joints.

Emergency Response & First Aid

In the event of exposure, the lipophilic nature of the benzyl group facilitates skin absorption, while the amine group causes immediate tissue necrosis.

Exposure Response Decision Tree

Figure 2: Immediate response logic for acute exposure events.

Spill Cleanup

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear full-face respirator (Type ABEK filter) and chemical-resistant suit.

-

Neutralization: Absorb with an inert material (vermiculite, sand). Do not use sawdust (fire risk with amines).

-

Disposal: Collect in a dedicated hazardous waste container labeled "Organic Alkali".

Toxicological Insights

While specific LD50 data for N-(2-fluorobenzyl)butan-2-amine is absent from public datasets, we apply Structure-Activity Relationship (SAR) principles using its closest validated analogs.

Acute Toxicity Estimates (ATE)

-

Oral (Rat): Estimated LD50 ~300–500 mg/kg (Based on sec-butylamine data).

-

Dermal (Rabbit): Estimated LD50 ~2000 mg/kg (Corrosive effects limit systemic absorption testing).

-

Inhalation: High vapor toxicity expected due to the volatile nature of the amine moiety.

Mechanism of Action

-

Local: Protonation of the amine at physiological pH leads to hydroxide ion generation locally, causing saponification of cell membrane lipids (alkaline burn).

-

Systemic: Fluorinated benzylamines can act as weak MAO (Monoamine Oxidase) inhibitors or substrates, potentially affecting neurotransmitter levels if absorbed in significant quantities.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluorobenzylamine. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8007 (sec-Butylamine). Retrieved from .

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzylamine derivatives. Retrieved from .

-

Fisher Scientific. (2025). Safety Data Sheet: n-Butylamine. Retrieved from .

-

Hit2Lead. (2025). Compound Entry: N-(4-fluorobenzyl)-2-butanamine hydrochloride.[6] Retrieved from .

Sources

Methodological & Application

Application Note: Selective N-Alkylation of Butan-2-amine with 2-Fluorobenzyl Bromide

Abstract & Introduction

The synthesis of secondary amines from primary amines via direct alkylation with alkyl halides is a fundamental yet challenging transformation in medicinal chemistry. This protocol details the selective mono-N-alkylation of butan-2-amine (a chiral primary amine) with 2-fluorobenzyl bromide .

While reductive amination is often preferred to avoid over-alkylation, direct alkylation remains essential when specific benzyl halides are readily available and aldehyde precursors are not. This guide addresses the primary failure mode of this reaction—over-alkylation to tertiary amines and quaternary salts —by leveraging the steric hindrance of the sec-butyl group and utilizing a controlled inorganic base/solvent system.

Key Applications

-

Pharmacophore Synthesis: The N-benzyl-butan-2-amine motif is a core scaffold in various CNS-active agents and calcium channel blockers.

-

Chiral Building Blocks: Preservation of the stereocenter at the C2 position of the butyl chain is critical for enantioselective drug development.

Reaction Mechanism & Strategy

The Challenge: The "Runaway" Alkylation

In standard

The Solution: Steric & Electronic Control

This protocol utilizes two factors to enforce mono-selectivity:

-

Steric Hindrance: Unlike n-butylamine, butan-2-amine possesses an

-branch (methyl group at C2). Upon mono-alkylation, the nitrogen becomes significantly crowded, flanked by a sec-butyl group and an ortho-substituted benzyl group. This steric bulk retards the rate of the second alkylation event. -

Base Selection: The use of Cesium Carbonate (

) in Acetonitrile (MeCN) provides a "surface-active" base effect that promotes mono-alkylation more effectively than homogenous organic bases like TEA or DIPEA.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the steric blockade preventing over-alkylation.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Notes |

| Butan-2-amine | 73.14 | 2.0 | Nucleophile | Excess prevents over-alkylation. |

| 2-Fluorobenzyl bromide | 189.03 | 1.0 | Electrophile | Lachrymator. Handle in hood. |

| Cesium Carbonate ( | 325.82 | 1.5 | Base | Anhydrous powder preferred. |

| Acetonitrile (MeCN) | - | - | Solvent | Anhydrous grade. |

| TBAI (Optional) | 369.37 | 0.1 | Catalyst | Finkelstein catalyst (if reaction is sluggish). |

Step-by-Step Methodology

Phase 1: Setup & Activation

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under

atmosphere. -

Add Cesium Carbonate (1.5 equiv) to the flask.

-

Add anhydrous Acetonitrile (0.2 M concentration relative to bromide).

-

Add Butan-2-amine (2.0 equiv) via syringe.

-

Note: Using 2.0 equivalents ensures that the statistical probability favors the attack of the primary amine over the newly formed secondary amine.

-

Phase 2: Controlled Addition (Critical Step)

5. Dissolve 2-Fluorobenzyl bromide (1.0 equiv) in a separate vial with a minimal amount of MeCN.

6. Using a syringe pump or pressure-equalizing addition funnel, add the bromide solution to the amine/base suspension dropwise over 60 minutes at

- Why: Keeping the concentration of the electrophile low relative to the amine at all times minimizes bis-alkylation.

Phase 3: Reaction & Monitoring 7. Allow the reaction to warm to Room Temperature (RT) naturally. 8. Stir vigorously for 4–12 hours. 9. Monitor via TLC:

- Mobile Phase: 10% MeOH in DCM (stain with Ninhydrin or UV).

- Expectation: The benzyl bromide spot (UV active, high

Phase 4: Workup (Acid-Base Purification Strategy) This specific workup removes neutral impurities (unreacted bromide) and bis-alkylated byproducts without chromatography.

-

Filtration: Filter off the solid cesium salts through a Celite pad; rinse with Ethyl Acetate (EtOAc).

-

Evaporation: Concentrate the filtrate to remove MeCN (critical, as MeCN is miscible with water).

-

Redissolution: Dissolve residue in EtOAc (50 mL).

-

Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) .

-

Chemistry: The product (secondary amine) and excess starting amine move to the aqueous layer (

). Neutral impurities (unreacted bromide) remain in the EtOAc. Discard the EtOAc layer.

-

-

Basification: Cool the combined aqueous layers to

. Slowly adjust pH to >12 using 6M NaOH .-

Observation: The solution will become cloudy as the free amine separates.

-

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

-

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow emphasizing the Acid-Base extraction purification technique.

Purification & Analysis

If the Acid-Base workup does not yield sufficient purity (>95%), Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient 90:10 to 50:50) + 1% Triethylamine (TEA) .

-

Crucial: The TEA prevents the secondary amine from streaking or sticking to the acidic silica sites [1].

-

-

Analytical Data (Expected):

-

1H NMR (

): Look for the diagnostic benzylic singlet ( -

MS (ESI):

peak corresponding to mass 181.12.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Ensure MeCN is removed before acid extraction (MeCN acts as a phase transfer agent, preventing clean separation). |

| Over-Alkylation (Tertiary Amine) | High local concentration of electrophile. | Increase amine equivalents to 3.0. Slow down addition rate. Cool to |

| Starting Material Remains | Bromide hydrolysis or poor reactivity. | Add 10 mol% TBAI (Finkelstein condition) to generate the more reactive benzyl iodide in situ. |

| Streaking on TLC/Column | Interaction with acidic silica.[2] | Pre-wash silica with 1% TEA in hexanes or use ammonia-doped MeOH/DCM eluents [2]. |

Safety Considerations

-

2-Fluorobenzyl Bromide: A potent lachrymator (tear gas agent) and skin irritant. All weighing and transfers must occur inside a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

Acetonitrile: Toxic if ingested or absorbed through skin (metabolizes to cyanide).

-

Pressurized Glassware: Ensure the reaction vessel is vented (via needle/balloon) if heating, though this protocol operates at RT.

References

-

Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

-

Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.[3] Tetrahedron, 57(37), 7785-7789. (Methodology basis for Cesium bases).

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of N-(2-fluorobenzyl)butan-2-amine

Abstract

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Chiral amines, particularly fluorinated analogues like N-(2-fluorobenzyl)butan-2-amine, are prevalent structural motifs in modern medicinal chemistry.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of N-(2-fluorobenzyl)butan-2-amine. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for determining the enantiomeric excess and purity of this compound and structurally related amines.

Scientific Principles and Method Development Strategy

The Foundation of Chiral Recognition

The direct separation of enantiomers by HPLC is achieved by exploiting the differential, transient diastereomeric complexes formed between the analyte enantiomers and a chiral stationary phase (CSP).[2] For a successful separation, there must be a sufficient difference in the stability of these complexes. According to the widely accepted three-point interaction model, the enantiomer that can form a more stable, multi-point interaction with the chiral selector will be retained longer on the column, leading to separation.[2] Key intermolecular forces involved in chiral recognition on polysaccharide-based CSPs include:

-

Hydrogen Bonding: The amine moiety of the analyte can act as a hydrogen bond donor, interacting with the carbamate groups on the CSP.

-

π-π Interactions: The fluorobenzyl aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the carbamate substituents on the CSP.

-

Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates how well it fits into the chiral grooves or cavities of the CSP, leading to enantioselective steric hindrance.

Strategic Approach to Method Development

Developing a chiral separation method can be complex due to the difficulty in predicting enantioselectivity.[3][4] A systematic screening approach is therefore the most efficient strategy. Our development process for N-(2-fluorobenzyl)butan-2-amine followed a logical progression designed to quickly identify optimal separation conditions.

Caption: Figure 1: Chiral Method Development Workflow.

For N-(2-fluorobenzyl)butan-2-amine, a basic secondary amine, polysaccharide-based CSPs are excellent starting points.[5] Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD (amylose-based) are known to be effective for a wide range of basic compounds.[5] The separation is performed in normal-phase mode, typically using a mobile phase consisting of a non-polar solvent (n-hexane) and an alcohol modifier (2-propanol or ethanol). A small amount of a basic additive, like diethylamine (DEA), is crucial for achieving symmetrical peak shapes by neutralizing acidic silanol groups on the silica support that can cause peak tailing.[5]

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

-

Reagents:

-

n-Hexane (HPLC Grade)

-

2-Propanol (IPA) (HPLC Grade)

-

Diethylamine (DEA) (Reagent Grade, >99.5%)

-

-

Sample: Racemic standard of N-(2-fluorobenzyl)butan-2-amine.

-

Sample Diluent: Mobile Phase.

Preparation of Mobile Phase and Sample

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in a volumetric ratio of 90:10:0.1 (v/v/v) .

-

For example, to prepare 1 L of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.

-

Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic N-(2-fluorobenzyl)butan-2-amine at a concentration of 1.0 mg/mL in the mobile phase.

-

Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.

-

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | Approximately 15 minutes |

System Suitability Test (SST)

Before sample analysis, perform an injection of the racemic standard to ensure the system is operating correctly. The acceptance criteria for the system suitability test are:

-

Resolution (Rₛ): The resolution between the two enantiomer peaks should be ≥ 1.5 .

-

Tailing Factor (T): The tailing factor for both peaks should be ≤ 1.5 .

-

Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections (n=5) should be ≤ 2.0% .

Results and Discussion

Chromatographic Performance

The developed method provides a baseline separation of the two enantiomers of N-(2-fluorobenzyl)butan-2-amine. A representative chromatogram would show two well-resolved, symmetrical peaks. The addition of 0.1% DEA to the mobile phase was critical in eliminating peak tailing and achieving reproducible retention times.

Proposed Chiral Recognition Mechanism

The successful separation on the Chiralcel OD-H column suggests a specific set of interactions between the analyte and the cellulose tris(3,5-dimethylphenylcarbamate) selector. The more retained enantiomer is hypothesized to form a more stable complex through a combination of hydrogen bonding (between the amine N-H and a carbamate C=O), π-π stacking (between the fluorophenyl ring and a phenyl group on the selector), and favorable steric fit within the chiral groove of the polysaccharide backbone.

Caption: Figure 2: Proposed Chiral Recognition Mechanism.

Expected Chromatographic Data

The following table summarizes the expected performance of the method. Note that actual retention times may vary slightly between systems and columns.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (tᵣ) | ~ 8.5 min | ~ 10.2 min |

| Selectivity (α) | \multicolumn{2}{c | }{~ 1.20} |

| Resolution (Rₛ) | \multicolumn{2}{c | }{~ 2.5} |

-

Selectivity (α) = k₂ / k₁ (where k is the retention factor of the second and first eluting peaks, respectively).

-

Resolution (Rₛ) is calculated by the USP formula: 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂), where tᵣ is retention time and w is peak width at the base.

Conclusion

This application note details a highly effective and reliable normal-phase HPLC method for the enantiomeric separation of N-(2-fluorobenzyl)butan-2-amine. The use of a Chiralcel® OD-H column with a mobile phase of n-hexane, 2-propanol, and diethylamine (90:10:0.1) provides excellent resolution and peak symmetry. This method is suitable for routine quality control and purity assessment in research and pharmaceutical development settings, demonstrating the power of systematic screening in chiral method development.

References

-

Journal of Organic Chemistry. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. ACS Publications. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Korean Pharmaceutical Association. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. MJH Life Sciences. [Link]

-

Separation Science, powered by Spectroscopy. Chiral column takes the crown for supercritical enantioseparation of primary amines. MJH Life Sciences. [Link]

-

Molecules (Journal). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. MDPI. [Link]

-

Columnex. Chiral HPLC and SFC Columns. Columnex. [Link]

-

I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. [Link]

-

Regis Technologies. Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex. [Link]

-

PubMed. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. National Library of Medicine. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. MJH Life Sciences. [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Czech Medical Association J.E. Purkyne. [Link]

-

Lund University Publications. Improved Methodology for the Preparation of Chiral Amines. Lund University. [Link]

-

PubMed. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. National Library of Medicine. [Link]

-

The Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

-

Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. MDPI. [Link]

Sources

- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. hplc.today [hplc.today]

- 4. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]

- 5. chromatographyonline.com [chromatographyonline.com]

using sodium triacetoxyborohydride for N-(2-fluorobenzyl)butan-2-amine synthesis

Application Note: Selective Synthesis of N-(2-fluorobenzyl)butan-2-amine via Reductive Amination with Sodium Triacetoxyborohydride

Abstract & Strategic Overview

This technical guide details the protocol for synthesizing N-(2-fluorobenzyl)butan-2-amine , a secondary amine motif common in CNS-active pharmacophores. The method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that offers superior selectivity over traditional reagents like sodium cyanoborohydride (

Why this protocol matters:

-

Selectivity: STAB preferentially reduces the intermediate iminium ion over the aldehyde starting material, minimizing side product formation (e.g., benzyl alcohol).

-

Safety: Eliminates the risk of residual cyanide generation associated with

. -

Fluorine Chemistry: The mild conditions preserve the metabolic stability conferred by the ortho-fluorine substituent, avoiding defluorination often seen in harsh metal-catalyzed hydrogenations.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a Direct Reductive Amination pathway. Unlike stepwise methods where the imine is isolated, this protocol performs imine formation and reduction in a single pot (one-pot synthesis).

The Mechanistic Pathway:

-

Imine Formation: 2-Fluorobenzaldehyde condenses with butan-2-amine to form a hemiaminal, which dehydrates to the imine (Schiff base).

-

Protonation: Acetic acid (AcOH) protonates the imine, generating a highly electrophilic iminium ion.

-

Selective Reduction: STAB transfers a hydride to the iminium carbon. The acetoxy groups on boron withdraw electron density, making the B-H bond less nucleophilic than in

. Consequently, STAB reduces the reactive iminium species much faster than it reduces the neutral aldehyde.[1]

Visualizing the Pathway:

Figure 1: Mechanistic flow of the reductive amination using STAB. Note the critical role of acid catalysis (AcOH) in generating the reducible iminium species.

Experimental Protocol

Target Compound: N-(2-fluorobenzyl)butan-2-amine Scale: 10 mmol (scalable to >100 mmol)

Reagents & Stoichiometry